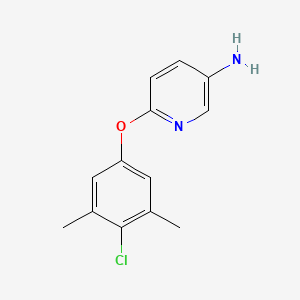

6-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 27.6 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(4-chloro-3,5-dimethylphenoxy)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O/c1-8-5-11(6-9(2)13(8)14)17-12-4-3-10(15)7-16-12/h3-7H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALZTNXUZXQEFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)OC2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383976 | |

| Record name | 6-(4-chloro-3,5-dimethylphenoxy)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730489 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

218457-66-0 | |

| Record name | 6-(4-Chloro-3,5-dimethylphenoxy)-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=218457-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(4-chloro-3,5-dimethylphenoxy)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine: Synthesis, Physicochemical Properties, and Therapeutic Potential

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the basic properties of the novel chemical entity 6-(4-chloro-3,5-dimethylphenoxy)pyridin-3-amine. As this compound is not extensively documented in publicly available literature, this document serves as a foundational resource, offering a proposed synthetic route, predicted physicochemical properties, and a discussion of its potential biological activities based on the well-established pharmacology of its core structural motifs. The aminopyridine and diaryl ether scaffolds are privileged in medicinal chemistry, suggesting that this compound may hold significant promise for further investigation, particularly in the realm of kinase inhibition. This guide is intended to provide researchers and drug development professionals with the essential knowledge to initiate and advance the study of this and related molecules.

Introduction and Rationale

The intersection of aminopyridine and diaryl ether moieties in a single molecular framework presents a compelling opportunity for the discovery of novel therapeutic agents. Aminopyridines are a class of compounds known for their diverse biological activities, primarily acting as blockers of voltage-gated potassium channels[1]. Their unique structural properties allow for interaction with a variety of enzymes and receptors, making them a cornerstone in medicinal chemistry[1][2]. The diaryl ether motif is another "privileged scaffold" in drug discovery, found in numerous natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties[3][4].

The subject of this guide, this compound, combines these two key pharmacophores. While specific data for this compound is scarce, its constituent parts suggest a high potential for biological activity. This guide will deconstruct the molecule to its core components, propose a viable synthetic pathway, predict its fundamental physicochemical properties, and explore its potential as a therapeutic agent, with a particular focus on kinase inhibition.

Proposed Synthesis of this compound

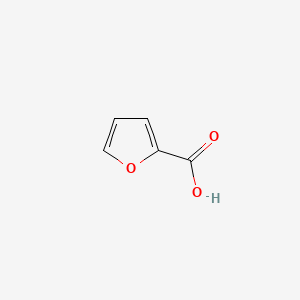

The most logical and well-established method for the synthesis of diaryl ethers is the Ullmann condensation. This copper-catalyzed reaction involves the coupling of an aryl halide with a phenol[5]. While traditional Ullmann conditions can be harsh, modern modifications utilizing ligands can facilitate the reaction under milder conditions[5][6]. The proposed synthesis of the title compound involves the coupling of 6-chloropyridin-3-amine and 4-chloro-3,5-dimethylphenol.

Starting Materials

The successful synthesis of the target compound is contingent on the availability and purity of the starting materials.

| Starting Material | Structure | Key Properties |

| 6-Chloropyridin-3-amine |  | CAS: 5350-93-6M.W.: 128.56 g/mol Appearance: SolidSolubility: Soluble in various organic solvents[7][8]. |

| 4-Chloro-3,5-dimethylphenol |  | CAS: 88-04-0M.W.: 156.61 g/mol Appearance: White crystalline powderm.p.: 114-116 °Cb.p.: 246 °CpKa: 9.76 (Predicted)Solubility: Soluble in methanol, poorly soluble in water[9][10][11]. |

Proposed Synthetic Protocol: Modified Ullmann Condensation

This protocol is a proposed method and will require optimization.

-

Reaction Setup: To a dry, inert reaction vessel, add 4-chloro-3,5-dimethylphenol (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.) as the base, and a suitable solvent such as dimethylformamide (DMF).

-

Catalyst and Ligand Addition: Add copper(I) iodide (CuI, 0.1 eq.) as the catalyst and N,N'-dimethylglycine (0.2 eq.) as the ligand. The use of an amino acid ligand can significantly improve the reaction efficiency and allow for lower reaction temperatures[5].

-

Addition of Pyridine Component: Add 6-chloropyridin-3-amine (1.0 eq.) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 90-120 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield this compound.

Synthesis Workflow Diagram

Caption: Proposed synthesis of the title compound via a modified Ullmann condensation.

Physicochemical and Pharmacokinetic Properties (Predicted)

Due to the novelty of this compound, experimental data on its physicochemical properties are not available. However, we can predict these properties based on its structure, which is crucial for assessing its drug-likeness and potential pharmacokinetic profile. These predictions are based on established models such as Lipinski's Rule of Five and data from structurally similar compounds[12].

| Property | Predicted Value | Rationale and Significance in Drug Discovery |

| Molecular Formula | C₁₃H₁₂ClN₂O | |

| Molecular Weight | ~247.7 g/mol | Within the typical range for small molecule drugs, favoring good absorption and distribution. |

| logP (Lipophilicity) | 3.0 - 4.0 | A balanced logP is crucial for cell membrane permeability and solubility. Values in this range are common for orally bioavailable drugs. |

| Topological Polar Surface Area (TPSA) | ~51 Ų | TPSA is a good indicator of a drug's ability to permeate cell membranes. A value below 140 Ų is generally associated with good oral bioavailability. |

| Hydrogen Bond Donors | 1 (from the amine group) | Important for target binding and solubility. A low number of donors is favorable for membrane permeability. |

| Hydrogen Bond Acceptors | 3 (2 from pyridine N and ether O) | Important for target binding and solubility. A moderate number of acceptors is desirable. |

| pKa (most basic) | ~5.5 - 6.5 | The basicity of the pyridine nitrogen will influence the compound's solubility and interaction with biological targets. The predicted pKa of 3-aminopyridine is around 5.7 to 6.04[13][14]. |

| Solubility | Low in water, soluble in organic solvents | The diaryl ether structure suggests poor aqueous solubility, which may necessitate formulation strategies for in vivo studies. |

These predicted properties suggest that this compound has a drug-like profile and is likely to be orally bioavailable. However, its low predicted aqueous solubility may pose a challenge for formulation and in vivo studies[15].

Potential Biological Activity and Therapeutic Applications

The structural motifs present in this compound are frequently found in potent, biologically active molecules, particularly kinase inhibitors.

The Aminopyridine Scaffold in Kinase Inhibition

The aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors[16]. It can form crucial hydrogen bonds with the hinge region of the kinase active site, a key interaction for potent inhibition. Numerous aminopyridine-based compounds have been developed as inhibitors of various kinases, including Tropomyosin receptor kinase (TRK) and Cyclin-dependent kinases (CDKs)[17][18][19]. The 3-aminopyridine moiety, in particular, has been identified as a promising scaffold for the development of selective kinase inhibitors[16].

The Diaryl Ether Moiety in Drug Design

Diaryl ethers are also prevalent in a wide range of biologically active compounds. This linker can orient the two aromatic rings in a specific conformation that is often optimal for binding to a target protein. The flexibility of the ether linkage allows for some conformational adaptation, which can be advantageous for achieving high-affinity binding. Diaryl ethers have been successfully incorporated into inhibitors of various enzymes[4][20].

Hypothesized Mechanism of Action: Kinase Inhibition

Given the presence of both the aminopyridine and diaryl ether scaffolds, it is hypothesized that this compound could function as a kinase inhibitor. The aminopyridine moiety would likely anchor the molecule in the ATP-binding site of a kinase by forming hydrogen bonds with the hinge region. The 4-chloro-3,5-dimethylphenoxy group would then occupy a hydrophobic pocket, contributing to the potency and selectivity of the compound.

Caption: Hypothesized binding mode of the title compound as a kinase inhibitor.

Proposed Experimental Protocols for Characterization

The identity and purity of the newly synthesized this compound must be confirmed through a battery of standard analytical techniques[21][22][23][24].

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum should show distinct signals for the aromatic protons on both the pyridine and phenyl rings, as well as singlets for the two methyl groups and a broad singlet for the amine protons. The chemical shifts and coupling constants will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all 13 carbon atoms in the molecule, with characteristic chemical shifts for the aromatic carbons, the methyl carbons, and the carbons flanking the ether linkage and the amine group.

Mass Spectrometry (MS)

-

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the compound by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum can also provide structural information.

Infrared (IR) Spectroscopy

-

The IR spectrum should show characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups (around 2900-3100 cm⁻¹), C=C and C=N stretching of the aromatic rings (around 1400-1600 cm⁻¹), and the C-O stretching of the diaryl ether (around 1200-1250 cm⁻¹).

High-Performance Liquid Chromatography (HPLC)

-

HPLC analysis should be used to determine the purity of the synthesized compound. A single sharp peak in the chromatogram would indicate a high degree of purity.

Conclusion and Future Directions

This technical guide provides a foundational understanding of the novel compound this compound. Based on the analysis of its structural components, a viable synthetic route has been proposed, and its physicochemical properties have been predicted to be favorable for a potential drug candidate. The presence of the aminopyridine and diaryl ether scaffolds strongly suggests that this compound may exhibit interesting biological activity, with kinase inhibition being a particularly promising area for investigation.

Future work should focus on the successful synthesis and purification of this compound, followed by its thorough analytical characterization to confirm its structure and purity. Subsequently, in vitro screening against a panel of kinases would be a logical next step to explore its therapeutic potential. The insights provided in this guide are intended to serve as a catalyst for such research, paving the way for the potential development of a new class of therapeutic agents.

References

-

Reddit. (2016, March 31). Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive? Retrieved from [Link]

-

PubChem. 6-Chloro-N-methyl-3-pyridinemethanamine. Retrieved from [Link]

-

Modern Analytical Technique for Characterization Organic Compounds. (n.d.). ResearchGate. Retrieved from [Link]

- Khalid, T., Malik, A., Rasool, N., Kanwal, A., Nawaz, H., & Almas, I. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 15(1), 1-20.

- Li, Y., et al. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry, 68(37), 9839-9877.

-

PubChem. 6-(4-Chloro-2-methylphenoxy)pyridin-3-amine. Retrieved from [Link]

- Collins, I., et al. (2012). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry Letters, 22(17), 5437-5443.

-

PubChem. 6-Amino-3-chloropyridazine. Retrieved from [Link]

- Recent Synthetic Developments and Applications of the Ullmann Reaction. A Review. (2014). Molecules, 19(10), 16462-16501.

-

PubChem. 3-Aminopyridine. Retrieved from [Link]

-

Center for Applied Isotope Studies. Organic Compound Characterization & Quantification. Retrieved from [Link]

- Development of the Pyrido[2,3-d]pyrimidin-7(8H)-one Scaffold toward Potent and Selective NUAK1 Inhibitors. (2025). ACS Medicinal Chemistry Letters.

-

ACS Publications. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

- PubMed. (2022). Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors. Archiv der Pharmazie, 355(12), e2200438.

- Frontiers. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12, 1368724.

- NIH. (2013). Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase. Bioorganic & Medicinal Chemistry, 21(7), 1846-1854.

-

Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. (n.d.). Lab-Training.com. Retrieved from [Link]

- Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Chemistry, 11(2), 38-48.

- ResearchGate. (2021). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ACS Omega, 6(43), 28754-28769.

-

Wikipedia. 3-Aminopyridine. Retrieved from [Link]

- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). American Journal of Chemistry, 11(2), 38-48.

-

Organic Chemistry Portal. Ullmann Reaction. Retrieved from [Link]

-

ResearchGate. (2017). Techniques and Methods of Identification. Retrieved from [Link]

- ChemRxiv. (2023). Exploring the Structure-Activity-Relationship of the 'B'-ring in Diaryl Ether-Based paFabV Inhibitors.

-

Fisher Scientific. 4-Chloro-3,5-dimethylphenol, 98+%. Retrieved from [Link]

- PubMed. (2023). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry, 142, 107019.

- MDPI. (2023). Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. Molecules, 28(3), 1196.

- Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Journal of Chemistry.

- ResearchGate. (2025). A Kinetic Study on the Cu(0)-Catalyzed Ullmann-Type Nucleophilic Aromatic Substitution C-O Coupling of Potassium Phenolate and 4-Chloropyridine. Industrial & Engineering Chemistry Research.

- RSC Publishing. (2023). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances, 13(48), 33659-33672.

- PubMed Central. (2020). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Future Medicinal Chemistry, 12(16), 1493-1506.

-

Ataman Kimya. 4-Chloro-3,5-dimethylphenol (PCMX). Retrieved from [Link]

- UniTo. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules, 27(11), 3591.

-

PharmaCompass. 6-chloro-3-amino pyridine. Retrieved from [Link]

-

LookChem. 4-Chloro-3 5-dimethylphenol / 4-Chloro-3,5-Xylenol / PCMX Cas 88-04-0 with MF C8H9ClO. Retrieved from [Link]

- PubMed Central. (2019). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Journal of Medicinal Chemistry, 62(23), 10573-10582.

- PubMed Central. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12, 1368724.

- ACS Publications. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799-3802.

Sources

- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 2. article.sciencepg.com [article.sciencepg.com]

- 3. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Ullmann Reaction [organic-chemistry.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 6-chloro-3-amino pyridine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. 4-Chloro-3,5-dimethylphenol | 88-04-0 [chemicalbook.com]

- 10. 4-氯-3,5-二甲基苯酚 99% | Sigma-Aldrich [sigmaaldrich.com]

- 11. atamankimya.com [atamankimya.com]

- 12. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. reddit.com [reddit.com]

- 14. 3-Aminopyridine CAS#: 462-08-8 [m.chemicalbook.com]

- 15. Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 20. mdpi.com [mdpi.com]

- 21. ijpsjournal.com [ijpsjournal.com]

- 22. cais.uga.edu [cais.uga.edu]

- 23. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 24. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Identification of Potential Biological Targets for 6-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine

Abstract

The deconvolution of biological targets for novel small molecules is a critical and often rate-limiting step in drug discovery and chemical biology. This guide presents a comprehensive, multi-tiered strategy for identifying and validating the potential biological targets of the novel compound, 6-(4-chloro-3,5-dimethylphenoxy)pyridin-3-amine. Given its structural resemblance to known kinase inhibitors, particularly those with a phenoxypyridine scaffold, we hypothesize a primary interaction with the human kinome. This document provides a robust framework for researchers, scientists, and drug development professionals, guiding them from initial hypothesis generation using computational methods to rigorous experimental validation of target engagement and mechanism of action in a cellular context. We detail the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity and reproducibility.

Introduction: The Challenge of a Novel Molecule

This compound is a synthetic organic compound whose biological activity is not yet characterized. The core structure, featuring a substituted phenoxy group linked to an aminopyridine, is a privileged scaffold found in numerous biologically active agents. Notably, phenoxypyridine derivatives have been successfully developed as potent inhibitors of protein kinases, which are crucial regulators of cellular processes and frequently dysregulated in diseases like cancer.[1][2] This structural alert strongly suggests that protein kinases are a probable target class for this compound.

Identifying the specific kinase or other protein targets requires a systematic and integrated approach that combines computational prediction with empirical evidence. A failure to accurately identify targets can lead to misinterpretation of phenotypic data and wasted resources. This guide, therefore, outlines a logical workflow designed to efficiently narrow the field of potential targets and build a robust case for a specific molecular mechanism of action.

A Multi-Tiered Strategy for Target Identification

Our approach is structured as a sequential, multi-tiered workflow. Each tier increases the level of evidence and confidence in the putative target, moving from broad, predictive analyses to direct, mechanistic validation.

Figure 1: A multi-tiered workflow for target identification.

Tier 0: In Silico Hypothesis Generation

The most resource-efficient first step is to leverage computational methods to generate a tractable list of high-probability targets. This is achieved through two complementary approaches.[3][4][5]

Ligand-Based Virtual Screening

This method operates on the principle that structurally similar molecules often have similar biological activities.[6] We can use the structure of this compound as a query to search databases of known bioactive compounds (e.g., ChEMBL). The identified neighbors, particularly those with known kinase targets such as c-Met or FMS-like tyrosine kinase 3 (FLT3), provide the first set of hypotheses.

Structure-Based Virtual Screening (Inverse Docking)

Inverse docking flips the conventional screening paradigm: instead of docking a library of ligands to one target, we dock our single ligand to a library of protein structures.[4][7] By screening against a comprehensive library of human kinase crystal structures, this method can predict binding poses and estimate binding affinity across the kinome, highlighting kinases with the most favorable predicted interactions.

Tier 1: Broad Experimental Screening

With a set of computational predictions in hand, the next step is to acquire the first layer of empirical evidence. This involves parallel screening efforts to assess both direct enzymatic inhibition and cellular effects.

Biochemical Kinase Profiling

The most direct way to test our primary hypothesis is to screen the compound against a large panel of purified protein kinases.[8][9][10] Commercial services offer comprehensive kinome scans that measure the percent inhibition of hundreds of kinases at a fixed compound concentration (e.g., 1 µM).

Rationale: This experiment provides a broad, unbiased view of the compound's kinase selectivity profile. It quickly identifies the most sensitive kinases and kinase families, providing high-quality hits for further investigation.

Data Presentation: The results are typically presented as a "kinome tree" to visualize selectivity and a table of high-potency hits.

| Target Kinase | % Inhibition @ 1 µM | Target Family |

| c-Met | 98% | Receptor Tyrosine Kinase |

| FLT3 | 92% | Receptor Tyrosine Kinase |

| VEGFR2 | 85% | Receptor Tyrosine Kinase |

| Aurora A | 45% | Serine/Threonine Kinase |

| CDK2 | 15% | Serine/Threonine Kinase |

| Table 1: Hypothetical results from a biochemical kinase profiling screen for this compound. |

Phenotypic Screening in Target-Relevant Cell Lines

Parallel to biochemical screening, it is crucial to determine if the compound has a functional effect in a cellular context.[11] Based on the structural alerts and in silico predictions pointing towards c-Met and FLT3, we would select cancer cell lines known to be dependent on the activity of these kinases for their growth and survival.

-

For c-Met: The MKN45 gastric cancer cell line, which has a genomic amplification of the MET gene, is highly sensitive to c-Met inhibitors.[2][12][13]

-

For FLT3: The MOLM-13 acute myeloid leukemia (AML) cell line harbors an internal tandem duplication (ITD) mutation in FLT3, leading to constitutive activation and oncogenic addiction.[14][15][16]

Rationale: A potent cytotoxic or anti-proliferative effect in these specific cell lines, but not in cell lines lacking c-Met or FLT3 dependency, provides strong correlative evidence that the compound acts through these targets.

| Cell Line | Genetic Background | IC50 (µM) |

| MKN45 | MET Amplified | 0.25 |

| MOLM-13 | FLT3-ITD | 0.40 |

| A549 | KRAS Mutant (Control) | > 10 |

| HEK293 | Normal (Control) | > 10 |

| Table 2: Hypothetical IC50 values from cell viability assays, demonstrating target-relevant phenotypic effects. |

Tier 2: Validating Direct Target Engagement

A positive result in a biochemical assay and a corresponding cellular phenotype is compelling but not definitive proof of target engagement. The compound could be inhibiting the target in a test tube but exerting its cellular effect through an off-target mechanism. Therefore, we must demonstrate that the compound physically binds to its putative target inside the cell.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method for verifying target engagement in intact cells or cell lysates.[17][18][19] The principle is that when a ligand binds to its target protein, it generally stabilizes the protein's structure, leading to an increase in its melting temperature (Tm).

Rationale: CETSA is the gold standard for confirming that a compound reaches and binds to its intended target in a physiological environment, distinguishing it from compounds that are merely potent in biochemical assays but lack cellular permeability or engage other targets.

Figure 2: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA for c-Met Target Engagement

-

Cell Culture: Culture MKN45 cells to ~80% confluency.

-

Treatment: Treat cells with either vehicle (0.1% DMSO) or 10 µM this compound for 2 hours at 37°C.

-

Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

-

Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

-

Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

-

Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

-

Analysis: Carefully collect the supernatant (soluble fraction) and analyze the amount of soluble c-Met at each temperature point by Western blot.

-

Interpretation: A positive result is a shift of the melting curve to higher temperatures in the compound-treated samples compared to the vehicle-treated samples.

Affinity Chromatography-Mass Spectrometry (AC-MS)

An alternative or orthogonal approach is to immobilize the compound on a solid support (e.g., beads) to "fish" for its binding partners from a cell lysate.[20][21][22] Bound proteins are eluted and identified by mass spectrometry.

Rationale: This is an unbiased method that can confirm hypothesized targets and potentially identify novel, unexpected off-targets. A critical control is to perform a parallel experiment where free compound is added to the lysate to compete with the immobilized compound for binding to the target; a true interactor will show reduced binding to the beads in the competition experiment.

Tier 3: Mechanistic & Pathway Validation

Confirming direct target engagement is a major milestone. The final step is to demonstrate that this binding event translates into the expected functional consequence: the inhibition of the target's biological activity and its downstream signaling pathway.

Western Blotting for Signaling Pathway Analysis

Protein kinases exert their effects by phosphorylating downstream substrate proteins. If our compound binds and inhibits c-Met or FLT3, we should observe a dose-dependent decrease in the phosphorylation of their key downstream effectors.[23][24][25]

Rationale: This experiment provides the definitive mechanistic link between target engagement and the observed cellular phenotype. It confirms that the compound is not just a binder but a functional inhibitor of the kinase's signaling cascade.

Figure 3: Hypothesized c-Met signaling pathway and the inhibitory point of the compound.

Protocol: Western Blot Analysis of c-Met Pathway Inhibition

-

Cell Culture and Treatment: Seed MKN45 cells and allow them to adhere. Starve the cells in serum-free media for 12-24 hours. Pre-treat with increasing concentrations of the compound (e.g., 0, 0.1, 0.3, 1, 3 µM) for 2 hours.

-

Stimulation: Stimulate the cells with Hepatocyte Growth Factor (HGF), the ligand for c-Met, for 15 minutes to induce pathway activation.

-

Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and probe with primary antibodies overnight. Key antibodies include:

-

Phospho-c-Met (p-c-Met)

-

Total c-Met

-

Phospho-AKT (p-AKT)

-

Total AKT

-

Phospho-ERK1/2 (p-ERK)

-

Total ERK1/2

-

GAPDH or β-Actin (as a loading control)

-

-

Detection: Use appropriate HRP-conjugated secondary antibodies and an ECL substrate to visualize the bands.

-

Interpretation: A successful result will show a dose-dependent decrease in the signals for p-c-Met, p-AKT, and p-ERK, while the total protein levels and the loading control remain unchanged.

Conclusion

References

-

Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

-

CCDC. Ligand-Based Virtual Screening. [Link]

-

Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

-

Zhang, Y., et al. (2020). Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors. European Journal of Medicinal Chemistry. [Link]

-

Ferreira, L. L. G., et al. (2021). In silico Methods for Identification of Potential Therapeutic Targets. Journal of the Brazilian Chemical Society. [Link]

-

Wei, L., et al. (2019). MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin. Oncotarget. [Link]

-

Bih-Hwa, S., et al. (2017). High-Throughput Phenotypic Screening of Kinase Inhibitors to Identify Drug Targets for Polycystic Kidney Disease. SLAS Discovery. [Link]

-

Khurana, N., et al. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Combinatorial Chemistry & High Throughput Screening. [Link]

-

Reactome. FLT3 Signaling. [Link]

-

Eurofins Discovery. Kinase Screening and Profiling. [Link]

-

Funakoshi, Y., et al. (2013). Excessive MET signaling causes acquired resistance and addiction to MET inhibitors in the MKN45 gastric cancer cell line. Investigational New Drugs. [Link]

-

Cellosaurus. MOLM-13 (CVCL_2119). [Link]

-

News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

-

MolSoft LLC. (2024). Virtual Ligand Screening in MolSoft's ICM-Pro. [Link]

-

Cass, Q. B., & Almeida, F. G. (2023). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. Brazilian Journal of Analytical Chemistry. [Link]

-

Kalyaanamoorthy, S., & Barakat, K. H. (2019). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics. [Link]

-

Cellosaurus. MKN45 (CVCL_0434). [Link]

-

de Castro, M. C., et al. (2024). Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries. Frontiers in Molecular Biosciences. [Link]

-

Stirewalt, D. L., & Radich, J. P. (2011). Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications. Journal of Hematology & Oncology. [Link]

-

Kazi, J. U., et al. (2013). Selective FLT3 inhibition of FLT3-ITD+ acute myeloid leukaemia resulting in secondary D835Y mutation: a model for emerging clinical resistance patterns. British Journal of Haematology. [Link]

-

Li, H., et al. (2022). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. Molecules. [Link]

-

University of Sheffield. Ligand-Based and Structure-Based Virtual Screening. [Link]

-

Schrödinger. Virtual Screening With GLIDE. [Link]

-

DepMap. MOLM13 - Cell Line Summary. [Link]

-

Hisatsune, H., et al. (2005). Interaction of c-Met and E-cadherin in MKN-45 human gastric cancer cells. Oncology Reports. [Link]

-

van Breemen, R. B. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. Chromatography Online. [Link]

-

Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

-

Zhang, S., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

-

K-I. S., et al. (2018). Kinase Activity-Tagged Western Blotting Assay. BioTechniques. [Link]

-

MtoZ Biolabs. Kinome Profiling Service. [Link]

-

Li, H., et al. (2022). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. ResearchGate. [Link]

-

Nannini, M., et al. (2018). Western blot analysis. Notes: (A) Simplified KIT-signaling pathway.... ResearchGate. [Link]

-

Wang, H., et al. (2016). Ligand-Based Virtual Screening Approach Using a New Scoring Function. PLoS ONE. [Link]

-

Reichelt, M., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. [Link]

-

Dal Bello, F., et al. (2019). Schematic representation of the FLT3-ITD signaling pathways and.... ResearchGate. [Link]

-

Tatarelli, C., et al. (2025). Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. ResearchGate. [Link]

-

Guo, A., et al. (2008). Signaling networks assembled by oncogenic EGFR and c-Met. Proceedings of the National Academy of Sciences. [Link]

-

Pinzi, L., & Rastelli, G. (2019). A Guide to In Silico Drug Design. Journal of Natural Products. [Link]

-

Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. [Link]

-

MedlinePlus. FLT3 gene. [Link]

-

RIKEN BRC. MKN45 Cell Line. [Link]

-

Fionda, C., et al. (2021). The FLT3-ITD + MOLM-13 cells and primary leukemic stem cells are.... ResearchGate. [Link]

-

Chen, D., et al. (2018). Schematic representation of the FLT3 signaling cascade. ResearchGate. [Link]

-

Janssen Research & Development. (2017). The Interplay of Kinase Broad Profiling and Phenotypic Screening. [Link]

Sources

- 1. CST | Cell Signaling Technology [cellsignal.com]

- 2. Excessive MET signaling causes acquired resistance and addiction to MET inhibitors in the MKN45 gastric cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In silico Methods for Identification of Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ligand-Based Virtual Screening Approach Using a New Scoring Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. infochim.u-strasbg.fr [infochim.u-strasbg.fr]

- 8. reactionbiology.com [reactionbiology.com]

- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 10. kinaselogistics.com [kinaselogistics.com]

- 11. High-Throughput Phenotypic Screening of Kinase Inhibitors to Identify Drug Targets for Polycystic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cellosaurus cell line MKN45 (CVCL_0434) [cellosaurus.org]

- 13. pnas.org [pnas.org]

- 14. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cellosaurus cell line MOLM-13 (CVCL_2119) [cellosaurus.org]

- 16. Selective FLT3 inhibition of FLT3-ITD+ acute myeloid leukaemia resulting in secondary D835Y mutation: a model for emerging clinical resistance patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. news-medical.net [news-medical.net]

- 19. tandfonline.com [tandfonline.com]

- 20. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Frontiers | Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries [frontiersin.org]

- 22. chromatographyonline.com [chromatographyonline.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - JP [thermofisher.com]

- 25. researchgate.net [researchgate.net]

Methodological & Application

"6-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine" synthesis protocol

An in-depth guide to the synthesis of 6-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine, a diaryl ether of significant interest in medicinal chemistry and materials science. This document provides a comprehensive, field-proven protocol designed for researchers, scientists, and drug development professionals.

Introduction: Strategic Approach to Diaryl Ether Synthesis

The target molecule, this compound, is a substituted diaryl ether. The core structural challenge in its synthesis is the formation of the C-O bond between the electron-deficient pyridine ring and the phenoxy moiety. While various methods for C-O bond formation exist, the Ullmann condensation remains a robust and widely adopted strategy for constructing diaryl ethers, particularly when dealing with heteroaromatic systems.[1][2] This reaction typically involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol.[3]

Our synthetic strategy is therefore a convergent, two-step process:

-

Preparation of Key Precursors: Synthesis of the requisite starting materials, 4-chloro-3,5-dimethylphenol and 6-chloropyridin-3-amine.

-

Copper-Catalyzed C-O Coupling: An Ullmann condensation to couple the two precursors and form the final product.

This approach is selected for its reliability and the general commercial availability or straightforward synthesis of the starting materials. The causality behind experimental choices, particularly in the Ullmann coupling step (e.g., choice of catalyst, base, and solvent), is critical for achieving high yields and purity.

Overall Synthetic Workflow

The logical flow of the synthesis is outlined below, from the preparation of starting materials to the final product formation.

Figure 1: High-level experimental workflow for the synthesis.

PART 1: Synthesis of Precursor: 4-Chloro-3,5-dimethylphenol

This precursor is synthesized via the electrophilic chlorination of 3,5-dimethylphenol. The use of sulfuryl chloride (SO₂Cl₂) is a common and effective method for this transformation.[4]

Safety Precautions for Part 1

-

3,5-Dimethylphenol: Toxic and corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Sulfuryl Chloride (SO₂Cl₂): Highly corrosive, toxic, and reacts violently with water. All operations must be conducted in a well-ventilated fume hood. Ensure all glassware is dry.

-

Solvents (e.g., Dichloromethane): Volatile and potentially carcinogenic. Handle in a fume hood.

Experimental Protocol 1: Synthesis of 4-Chloro-3,5-dimethylphenol

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |

| 3,5-Dimethylphenol | 122.16 | 10.0 g | 81.86 | Starting Material |

| Sulfuric Chloride (SO₂Cl₂) | 134.97 | 11.05 g (6.7 mL) | 81.86 | Chlorinating Agent |

| Dichloromethane (DCM) | 84.93 | 200 mL | - | Solvent |

Step-by-Step Methodology:

-

To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 3,5-dimethylphenol (10.0 g, 81.86 mmol).

-

Dissolve the starting material in dichloromethane (200 mL).

-

Cool the solution to 0 °C using an ice bath.

-

Add sulfuryl chloride (6.7 mL, 81.86 mmol) dropwise to the stirred solution over 30 minutes. Causality Note: Slow, cooled addition is crucial to control the exothermic reaction and prevent the formation of dichlorinated byproducts.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, carefully quench the reaction by slowly adding 100 mL of water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate solution (to neutralize HCl byproduct) and 100 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford 4-chloro-3,5-dimethylphenol as a white crystalline solid.[4][5]

PART 2: Ullmann Condensation for Final Product Synthesis

The formation of the diaryl ether is achieved via a copper(I)-catalyzed Ullmann condensation. This reaction requires an aryl halide (6-chloropyridin-3-amine), a phenol (4-chloro-3,5-dimethylphenol), a copper catalyst, and a base in a high-boiling polar aprotic solvent.[1]

Reaction Mechanism: Ullmann Condensation

The catalytic cycle is believed to involve the oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the deprotonated phenol and subsequent reductive elimination to yield the product and regenerate the Cu(I) catalyst.

Figure 2: Simplified catalytic cycle for the Ullmann C-O coupling reaction.

Safety Precautions for Part 2

-

6-Chloropyridin-3-amine: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.[6] Handle with appropriate PPE.

-

Copper(I) Iodide (CuI): Can cause irritation. Avoid inhalation of dust.

-

Potassium Carbonate (K₂CO₃): Irritant. Avoid inhalation of dust.

-

Dimethylformamide (DMF): A common solvent for Ullmann reactions, but it is a reproductive toxin.[2] Use in a fume hood and avoid contact. Consider safer alternatives if possible, though they may impact yield.

Experimental Protocol 2: Synthesis of this compound

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |

| 4-Chloro-3,5-dimethylphenol | 156.61 | 1.57 g | 10.0 | Nucleophile |

| 6-Chloropyridin-3-amine | 128.56 | 1.29 g | 10.0 | Electrophile |

| Copper(I) Iodide (CuI) | 190.45 | 190 mg | 1.0 | Catalyst (10 mol%) |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 | Base |

| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - | Solvent |

Step-by-Step Methodology:

-

To an oven-dried flask suitable for heating under reflux with a condenser, add 4-chloro-3,5-dimethylphenol (1.57 g, 10.0 mmol), 6-chloropyridin-3-amine (1.29 g, 10.0 mmol), copper(I) iodide (190 mg, 1.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).

-

Causality Note: Anhydrous potassium carbonate is used as the base to deprotonate the phenol, forming the active nucleophile. A stoichiometric excess (2 equivalents) is used to drive the reaction to completion.

-

Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon).

-

Add anhydrous N,N-dimethylformamide (50 mL) via syringe.

-

Heat the reaction mixture to 120-140 °C with vigorous stirring. Causality Note: High temperatures are typically required for Ullmann couplings to overcome the activation energy of the oxidative addition step.[2]

-

Maintain the temperature and monitor the reaction by TLC. The reaction may take 12-24 hours.

-

After completion, cool the mixture to room temperature.

-

Pour the reaction mixture into 200 mL of water and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with water (2 x 100 mL) to remove residual DMF, followed by a wash with brine (100 mL).

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The resulting crude product should be purified by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure this compound.

Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Melting Point: To assess the purity of the crystalline solid.

References

- Process for making 3-amino-2-chloro-4-methylpyridine. Google Patents.

- New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814. Google Patents.

- Synthesis method of 4-chloro-3, 5-dimethylphenol. Google Patents.

-

Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. National Institutes of Health (NIH). URL: [Link]

-

Ullmann Reaction. Organic Chemistry Portal. URL: [Link]

-

Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. The Royal Society of Chemistry. URL: [Link]

- Process for producing 3-(aminomethyl)-6-chloropyridines. Google Patents.

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. URL: [Link]

-

Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. MDPI. URL: [Link]

-

4-Chloro-3,5-dimethylphenol. PubChem. URL: [Link]

-

Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. RSC Publishing. URL: [Link]

-

Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. ResearchGate. URL: [Link]

-

Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate. URL: [Link]

- Production of 6-chloro-3-pyridylmethylamine. Google Patents.

-

C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. UniTo. URL: [Link]

-

A simple synthesis of aminopyridines: use of amides as amine source. SciELO. URL: [Link]

-

Preparation of 3,5-dimethylphenol. PrepChem.com. URL: [Link]

Sources

- 1. Ullmann Reaction [organic-chemistry.org]

- 2. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 3. mdpi.com [mdpi.com]

- 4. 4-Chloro-3,5-dimethylphenol | 88-04-0 [chemicalbook.com]

- 5. CN111440051A - Synthesis method of 4-chloro-3, 5-dimethylphenol - Google Patents [patents.google.com]

- 6. echemi.com [echemi.com]

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of "6-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine"

Abstract

This application note provides a comprehensive guide to developing a robust and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of the novel aromatic amine "6-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine". This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic compounds. The protocol herein is designed to be a self-validating system, emphasizing the rationale behind experimental choices to ensure scientific integrity and reproducibility.

Introduction

"this compound" is a substituted pyridinamine derivative with potential applications in pharmaceutical and materials science. As with many synthetic organic compounds, achieving high purity is critical for subsequent characterization and application. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of such molecules. This guide details a systematic approach to developing a preparative HPLC method, from understanding the analyte's physicochemical properties to method optimization and validation considerations.

The core challenge in purifying pyridine-containing compounds lies in their potential for strong interactions with the stationary phase, which can lead to poor peak shape and resolution. This application note addresses this by proposing a method that leverages a fundamental understanding of reversed-phase chromatography and the specific characteristics of the target molecule.

Physicochemical Properties of the Analyte

Structure:

Note: This is a simplified 2D representation.

Estimated Physicochemical Properties:

To inform our method development, we will consider the properties of two analogous compounds found in the PubChem database: "5-Chloro-2-(3,5-dimethylphenoxy)pyridin-3-amine" and "6-(4-Chloro-2-methylphenoxy)pyridin-3-amine".[1][2]

| Property | "5-Chloro-2-(3,5-dimethylphenoxy)pyridin-3-amine"[1] | "6-(4-Chloro-2-methylphenoxy)pyridin-3-amine"[2] | Estimated for "this compound" |

| Molecular Formula | C13H13ClN2O | C12H11ClN2O | C13H13ClN2O |

| Molecular Weight | 248.71 g/mol | 234.68 g/mol | ~248.71 g/mol |

| XLogP3-AA | 3.4 | 3.0 | ~3.2 - 3.5 |

| Hydrogen Bond Donor Count | 1 | 1 | 1 |

| Hydrogen Bond Acceptor Count | 3 | 3 | 3 |

| Topological Polar Surface Area | 48.1 Ų | 48.1 Ų | ~48.1 Ų |

These estimations suggest that our target compound is a moderately hydrophobic, polar molecule. The presence of the amine group (a hydrogen bond donor) and the nitrogen and oxygen atoms (hydrogen bond acceptors) will influence its interaction with both the stationary and mobile phases. The XLogP value indicates good retention on a reversed-phase column.

HPLC Method Development: A Rationale-Driven Approach

The selection of HPLC parameters is not arbitrary but is guided by the physicochemical properties of the analyte and the principles of chromatography.

Choice of Stationary Phase

For polar and ionizable analytes like our target compound, reversed-phase chromatography is the mode of choice.[3] We recommend a C18 stationary phase as a starting point due to its versatility and wide applicability.[3] The hydrophobic C18 ligands will interact with the aromatic rings of the analyte, providing the primary retention mechanism.

-

Expert Insight: While a standard C18 column is a robust choice, for aromatic compounds, a phenyl-hexyl stationary phase could offer alternative selectivity.[3] The phenyl groups in the stationary phase can engage in π-π interactions with the aromatic rings of the analyte, potentially improving resolution from closely related impurities.

Mobile Phase Selection and Optimization

The mobile phase composition is a critical factor in achieving optimal separation.[4]

-

Solvents: A mixture of water and a water-miscible organic solvent is standard for reversed-phase HPLC. We recommend acetonitrile (ACN) over methanol as the organic modifier. ACN typically provides better peak shapes for basic compounds and has a lower viscosity, resulting in lower backpressure.[3]

-

pH and Buffering: The amine group in our analyte is basic and will be protonated at acidic pH. This ionization can lead to peak tailing due to strong interactions with residual silanol groups on the silica-based stationary phase. To mitigate this, we recommend adjusting the mobile phase to a neutral or slightly basic pH (pH 7-8) . This will suppress the ionization of the amine, leading to improved peak shape. A phosphate buffer (e.g., 20 mM sodium phosphate) is a suitable choice for this pH range.

-

Gradient Elution: A gradient elution, starting with a lower concentration of organic solvent and gradually increasing it, is recommended for purifying crude samples. This will ensure that both early- and late-eluting impurities are effectively separated and eluted in a reasonable time.

Preparative HPLC Protocol

This protocol is a starting point and should be optimized based on the specific impurity profile of the crude sample.

Instrumentation and Materials

-

Preparative HPLC system with a gradient pump, autosampler, and UV detector.

-

C18 preparative column (e.g., 250 x 21.2 mm, 5 µm particle size).

-

HPLC-grade acetonitrile.

-

HPLC-grade water.

-

Sodium phosphate monobasic and dibasic.

-

Crude "this compound".

Mobile Phase Preparation

-

Mobile Phase A: 20 mM Sodium Phosphate Buffer, pH 7.5.

-

Mobile Phase B: Acetonitrile.

Sample Preparation

Dissolve the crude sample in a minimal amount of a solvent that is miscible with the initial mobile phase conditions (e.g., a mixture of acetonitrile and water). Filter the sample through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

| Parameter | Value |

| Column | C18, 250 x 21.2 mm, 5 µm |

| Mobile Phase A | 20 mM Sodium Phosphate, pH 7.5 |

| Mobile Phase B | Acetonitrile |

| Gradient | 30-70% B over 20 minutes |

| Flow Rate | 20 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 1-5 mL (depending on sample concentration and column loading) |

Post-Purification Processing

Collect the fractions containing the pure product. Combine the fractions and remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be lyophilized or extracted with an appropriate organic solvent to isolate the final product.

Workflow and Logic Visualization

The following diagram illustrates the logical workflow for developing and executing the HPLC purification protocol.

Caption: HPLC Purification Workflow.

Troubleshooting

Even with a well-designed method, issues can arise. Here are some common problems and their solutions.[5]

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Poor Peak Shape (Tailing) | - Strong interaction with residual silanols- Column overload | - Increase mobile phase pH- Add a competitive base (e.g., triethylamine) to the mobile phase- Reduce sample load |

| Poor Resolution | - Inappropriate mobile phase composition- Inefficient column | - Optimize the gradient slope- Try a different organic solvent (e.g., methanol)- Use a column with smaller particle size or a different stationary phase (e.g., phenyl-hexyl) |

| High Backpressure | - Column frit blockage- Sample precipitation | - Filter the sample and mobile phases- Flush the column in the reverse direction |

| Variable Retention Times | - Inconsistent mobile phase composition- Temperature fluctuations | - Prepare fresh mobile phase daily- Use a column oven to maintain a constant temperature |

Method Validation Considerations

For applications in drug development, the analytical method used for purity assessment must be validated according to ICH guidelines.[6][7][8][9] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

The following diagram outlines the key aspects of analytical method validation.

Caption: Key Method Validation Parameters.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the HPLC purification of "this compound". By understanding the physicochemical properties of the analyte and applying fundamental principles of reversed-phase chromatography, a robust and efficient purification method can be developed. The provided protocol, along with the troubleshooting guide and validation considerations, serves as a comprehensive resource for researchers working with this and similar compounds. The emphasis on a rationale-driven approach empowers scientists to not only follow the protocol but also to intelligently adapt it to their specific needs.

References

-

Veeprho. (n.d.). (E)-4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-6-(4-(dimethylamino)but-2-enamido)-7-ethoxyquinoline-3-carboxylic Acid. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-2-(3,5-dimethylphenoxy)pyridin-3-amine. Retrieved from [Link]

-

PubChem. (n.d.). 6-(4-Chloro-2-methylphenoxy)pyridin-3-amine. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

-

Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

-

Sorbtech. (2026). Mastering Stationary Phases: Selection Criteria and Method Development. Retrieved from [Link]

-

ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

-

Taylor & Francis Online. (2007). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]

-

ResearchGate. (2007). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. Retrieved from [Link]

-

ResearchGate. (2022). (PDF) Optimization and Validation in Liquid Chromatography Using Design of Experiments. Retrieved from [Link]

-

ResearchGate. (2014). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

-

European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

-

LCGC International. (2015). Choosing the Right HPLC Stationary Phase. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

-

SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

-

LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

-

Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

-

Sultan Qaboos University Journal For Science. (n.d.). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. Retrieved from [Link]

-

IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

-

PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]

-

Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. Retrieved from [Link]

-

YouTube. (2022). Basics of HPLC_Part 1; HPLC Configuration/Mobile Phase/Buffer. Retrieved from [Link]

-

Regis Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

-

PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]

-

PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]

-

Frontiers. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]

-

Chromatography Forum. (2015). Method for pyridine amine derivative. Retrieved from [Link]

-

Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

-

Drawell. (n.d.). Strategies for Method Development and Optimization in HPLC. Retrieved from [Link]

- Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

-

Crawford Scientific. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

-

Chromatography Forum. (2009). Amine column degradation. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dichloro-4-((6-chloro-5-isopropylpyridazin-3-yl)oxy)aniline. Retrieved from [Link]

-

MOLBASE. (n.d.). 4-(2-(4-amino-3-methylphenoxy)pyridin-3-yl)-N-methylpyrimidin-2-amine. Retrieved from [Link]

-

Veeprho. (n.d.). (E)-N-(4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-hydroxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide. Retrieved from [Link]

-

PubChem. (n.d.). 6-Methoxypyridazin-3-amine. Retrieved from [Link]

Sources

- 1. 5-Chloro-2-(3,5-dimethylphenoxy)pyridin-3-amine | C13H13ClN2O | CID 79021022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-(4-Chloro-2-methylphenoxy)pyridin-3-amine | C12H11ClN2O | CID 2800143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sorbtech.com [sorbtech.com]

- 4. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]

- 5. HPLC Troubleshooting Guide [scioninstruments.com]

- 6. database.ich.org [database.ich.org]

- 7. ema.europa.eu [ema.europa.eu]

- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 9. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]

Compound Profile and Handling Protocols: 6-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine

An Application Guide for Researchers

Introduction and Scope

6-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine and its structural analogs are heterocyclic building blocks of significant interest in medicinal chemistry and drug discovery.[1][2] These molecules often serve as key intermediates in the synthesis of targeted therapeutics, including kinase inhibitors.[3] The presence of a pyridin-3-amine core combined with a substituted phenoxy group provides a versatile scaffold for generating libraries of compounds with potential biological activity.[1]

This document provides in-depth guidelines for the safe handling, storage, and use of this compound. The protocols herein are designed for researchers, scientists, and drug development professionals. The causality behind each procedural step is explained to ensure both safety and experimental integrity. While a specific Safety Data Sheet (SDS) for the title compound is not widely available, the following recommendations are synthesized from data on structurally similar molecules and established best practices for handling complex organic intermediates.

Physicochemical and Hazard Profile

A comprehensive risk assessment must be performed before handling this compound. The data presented below is based on close structural analogs and should be used for initial planning purposes.

Physicochemical Properties

The properties of the title compound are predicted to be similar to those of its close structural analog, 6-(4-Chloro-2-methylphenoxy)pyridin-3-amine.

| Property | Value (Based on Analog) | Source |

| Molecular Formula | C₁₃H₁₃ClN₂O | N/A |

| Molecular Weight | 248.71 g/mol | N/A |

| Appearance | Likely an off-white to tan solid | General Observation |

| pKa (Predicted) | 3.22 ± 0.10 | [4] |

| Melting Point | 65-70 °C (for 3-Amino-2-chloro-4-methylpyridine) | [4] |

GHS Hazard Identification (Presumed)

The hazard profile is extrapolated from GHS classifications of analogous compounds.[5][6] It is imperative to treat the compound as hazardous until its specific toxicology is fully determined.

| Hazard Class | GHS Classification | Hazard Statement | Source |

| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed | [5][7] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [5] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [5] |

Precautionary Statements: P261, P264, P270, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P405, P501.[5]

Safe Handling and Personal Protective Equipment (PPE)

Given the potential for skin, eye, and respiratory irritation, rigorous adherence to safety protocols is mandatory.

Engineering Controls

All manipulations of the solid compound or its solutions should be conducted in a certified chemical fume hood. The fume hood provides critical protection against inhalation of airborne particulates and vapors. Ensure the sash is maintained at the lowest practical height. An eyewash station and safety shower must be readily accessible.[8]

Required Personal Protective Equipment (PPE)

| Equipment | Specification | Rationale |

| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes and airborne powder.[8] |

| Hand Protection | Nitrile gloves (minimum 4 mil thickness). | Provides a barrier against skin contact. Change gloves immediately if contamination occurs. |

| Body Protection | Flame-resistant laboratory coat. | Protects skin and personal clothing from contamination. |

| Respiratory | Not required if handled in a fume hood. | A NIOSH-approved respirator may be necessary for large spills or inadequate ventilation. |

Storage and Stability

Proper storage is crucial for maintaining the chemical integrity of the compound and ensuring laboratory safety.

-

Long-Term Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6][9] A recommended temperature range is 2-8°C to minimize potential degradation over time.[4][6] The storage location should be away from incompatible materials such as strong oxidizing agents and strong acids.[8]

-

Inert Atmosphere: For long-term storage or for compounds that show signs of degradation, storing under an inert atmosphere (e.g., argon or nitrogen) in a desiccator is recommended. This prevents slow oxidation or hydrolysis, which can be a concern for aminopyridine derivatives.

-

Container Integrity: Use containers made of glass or compatible plastics (e.g., polyethylene).[6] Regularly inspect containers for leaks or damage.

Experimental Protocols

The following protocols provide step-by-step guidance for common laboratory manipulations. The causality for key steps is explained to reinforce best practices.

Workflow for Weighing and Transfer of Solid Compound

Handling the solid form of the compound presents the highest risk of generating airborne particulates. This workflow is designed to mitigate that risk.

Caption: Safe solid handling workflow.

Protocol Steps:

-

Preparation: Don all required PPE before entering the lab. Prepare the chemical fume hood by ensuring it is operational and the workspace is clean.

-

Weighing: Place an analytical balance inside the fume hood or use a draft shield. Tare a piece of creased weigh paper.

-

Aliquotting: Carefully transfer the desired amount of this compound from the stock bottle to the weigh paper using a clean spatula. Perform this action slowly to minimize dust generation.

-

Transfer: Bring the receiving flask into the fume hood. Place a powder funnel into the neck of the flask. Carefully pour the solid from the weigh paper through the funnel.

-

Quantitative Rinse: Rinse the weigh paper with a small amount of the reaction solvent, allowing the rinse to flow through the funnel into the flask. This ensures a complete and accurate transfer.

-

Cleanup: Dispose of the used weigh paper and any contaminated materials in the designated solid waste container. Clean the spatula and the work surface. Wash hands thoroughly after the procedure.[7]

Protocol for Preparing a Stock Solution (Air-Sensitive Technique)

For applications requiring high precision or if the compound's stability in solution is unknown, preparing and handling solutions under an inert atmosphere is the gold standard.[10] This prevents degradation and ensures the concentration remains accurate over time.

Equipment:

-

Schlenk flask or a standard round-bottom flask with a rubber septum

-

Oven-dried glassware

-

Nitrogen or Argon gas source with a bubbler

-

Gastight syringe and long needle

-

Anhydrous solvent

Caption: Inert atmosphere stock solution preparation.

Protocol Steps:

-

Glassware Preparation: Ensure the Schlenk flask and magnetic stir bar are thoroughly dried in an oven (e.g., 125°C overnight) and cooled under a stream of dry nitrogen or in a desiccator.[11][12] This removes adsorbed water, a common source of experimental irreproducibility.

-

Inerting the Flask: Assemble the flask and purge it with inert gas. The most effective method is to evacuate the flask with a vacuum pump and backfill with nitrogen or argon, repeating this cycle three times.[13]

-

Adding the Solid: While maintaining a positive flow of inert gas (indicated by 2-3 bubbles per second in the bubbler), briefly remove the stopper and add the pre-weighed solid using a powder funnel.[14] The positive pressure prevents air from entering the flask.

-

Adding the Solvent: Seal the flask with a rubber septum. Using a clean, dry, and nitrogen-flushed syringe, transfer the required volume of anhydrous solvent to the flask by piercing the septum.[12]

-

Dissolution & Storage: Stir the mixture until the solid is fully dissolved. The resulting stock solution should be stored under a positive pressure of inert gas. For withdrawal, pierce the septum with the syringe needle for liquid removal and a second needle connected to the inert gas line to maintain pressure.

Waste Disposal and Decontamination

-

Chemical Waste: Dispose of all waste materials, including crude reaction mixtures and contaminated solvents, in appropriately labeled hazardous waste containers. Do not pour chemical waste down the drain.

-

Contaminated Materials: Used gloves, weigh paper, and other contaminated disposable materials should be placed in a sealed bag and disposed of as solid chemical waste.[8]

-

Glassware Decontamination: Rinse glassware that has come into contact with the compound with a suitable organic solvent (e.g., acetone or ethanol) in the fume hood. Collect the rinsate as hazardous waste. The glassware can then be washed normally with soap and water.[11]

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2800143, 6-(4-Chloro-2-methylphenoxy)pyridin-3-amine. Retrieved from [Link]

-

Ashokan, A., et al. (2024). 4-Amino-3,5-dichloropyridine. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

-

MDPI. (2024). Interaction of Lysozyme with Sulfated β-Cyclodextrin: Dissecting Salt and Hydration Contributions. Retrieved from [Link]

-

Zhu, X.-F., & Shi, D.-Q. (2007). 1-{6-(4-Chlorophenyl)-1-[(6-chloropyridin-3-yl)methyl]-2-[(6-chloropyridin-3-yl)methylsulfanyl]-4-methyl-1,6-dihydropyrimidin-5-yl}ethanone. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

-